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Compound of Interest

Compound Name:
2-Mercapto-4-hydroxy-5-

cyanopyrimidine

Cat. No.: B185311 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-4-hydroxy-5-
cyanopyrimidine

Foreword: The Pyrimidine Scaffold in Modern Drug
Discovery
Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural

basis for a vast array of biologically active compounds and pharmaceuticals. Their prevalence

in nature as components of nucleic acids has made them a focal point for the design of

therapeutic agents that can modulate fundamental biological processes.[1] The compound of

interest, 2-Mercapto-4-hydroxy-5-cyanopyrimidine, is a multi-functionalized heterocycle with

significant potential as a building block in drug discovery.[2][3] Its unique arrangement of a

mercapto, a hydroxyl, and a cyano group on the pyrimidine core imparts a rich chemical

reactivity and a propensity for complex molecular interactions. This guide provides a

comprehensive analysis of its core physicochemical properties, synthesis, and characterization,

offering field-proven insights for researchers in drug development and chemical synthesis.

Molecular Structure and Prototropic Tautomerism
A critical feature of 2-Mercapto-4-hydroxy-5-cyanopyrimidine is its existence in multiple

tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically

through the migration of a proton.[4] For this molecule, the presence of both hydroxyl (-OH)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b185311?utm_src=pdf-interest
https://www.benchchem.com/product/b185311?utm_src=pdf-body
https://www.benchchem.com/product/b185311?utm_src=pdf-body
https://benthamopen.com/contents/pdf/TOCATJ/TOCATJ-3-83.pdf
https://www.benchchem.com/product/b185311?utm_src=pdf-body
https://www.mdpi.com/1422-0067/26/2/584
https://www.mdpi.com/journal/molecules/special_issues/Nature_Pharmaceutical
https://www.benchchem.com/product/b185311?utm_src=pdf-body
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.02%3A_Keto-Enol_Tautomerism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and mercapto (-SH) groups, which can exist as their keto (=O) and thione (=S) forms

respectively, leads to a complex equilibrium.

The principal tautomeric forms include:

Thiol-Hydroxy Form: The aromatic form with distinct -SH and -OH groups.

Thione-Hydroxy Form: Where the mercapto group exists as a C=S bond.

Thiol-Keto Form: Where the hydroxyl group exists as a C=O bond.

Thione-Keto Form: A non-aromatic di-oxo/thio form.

The dominant tautomer is highly dependent on the environment, such as the solvent and

physical state (solution vs. solid).[5] In the solid state, intermolecular hydrogen bonding often

stabilizes one form, whereas in solution, solvent polarity plays a key role. Spectroscopic

analysis is essential to probe this equilibrium.[6][7] Understanding this tautomerism is not

merely academic; it is fundamental to predicting the molecule's reactivity, its ability to act as a

hydrogen bond donor or acceptor, and ultimately, its binding mode with biological targets.
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Caption: Tautomeric equilibrium of 2-Mercapto-4-hydroxy-5-cyanopyrimidine.

Synthesis and Purification
The synthesis of substituted pyrimidines like 2-Mercapto-4-hydroxy-5-cyanopyrimidine is

often achieved through multi-component condensation reactions, which are valued for their

efficiency and atom economy.[1][8] A common and robust approach involves the condensation

of thiourea with an activated cyanoacetic acid derivative.
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General Synthetic Protocol
A widely adopted method is the reaction between ethyl 2-cyano-3-ethoxyacrylate (or a similar

activated precursor) and thiourea in the presence of a base such as sodium ethoxide in

ethanol. The causality behind this choice is the high reactivity of the α,β-unsaturated nitrile,

which readily undergoes Michael addition with the nucleophilic thiourea, followed by

intramolecular cyclization and aromatization to yield the pyrimidine ring.

Step-by-Step Methodology:

Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving metallic

sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-

bottom flask equipped with a reflux condenser.

Addition of Reactants: Thiourea is added to the stirred sodium ethoxide solution.

Subsequently, ethyl 2-cyano-3-ethoxyacrylate is added dropwise at room temperature.

Reflux: The reaction mixture is heated to reflux and maintained for several hours. The

progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of

starting materials.

Workup and Isolation: After completion, the mixture is cooled to room temperature and the

solvent is removed under reduced pressure. The residue is dissolved in water and acidified

with a mineral acid (e.g., HCl) to a pH of ~5-6.

Precipitation and Filtration: The acidification causes the product to precipitate out of the

solution. The solid is collected by vacuum filtration, washed with cold water to remove

inorganic salts, and then with a small amount of cold ethanol.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as

ethanol or a dimethylformamide (DMF)/water mixture, to yield the final product as a

crystalline solid.
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Caption: General workflow for the synthesis of the target pyrimidine.
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Core Physicochemical Properties
The utility of a compound in research, particularly in drug development, is dictated by its

physicochemical properties. These parameters influence solubility, membrane permeability, and

formulation characteristics.

Property Value Source

Molecular Formula C₅H₃N₃OS [9]

Molecular Weight 153.17 g/mol [9]

CAS Number 23945-49-5 [9][10]

Appearance
Typically a yellow to off-white

crystalline solid
[9]

Melting Point >300 °C (decomposes) [11]

pKa
Predicted ~8.10 (for the

thiol/hydroxyl groups)
[11]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO and DMF

General knowledge for this

class

Analytical and Spectroscopic Characterization
Unambiguous characterization is crucial for confirming the identity and purity of the synthesized

compound. A multi-technique approach is standard practice.

Spectroscopic Methods
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying

functional groups. Key expected vibrations for 2-Mercapto-4-hydroxy-5-cyanopyrimidine
include a sharp, strong peak for the nitrile group (C≡N) around 2200-2250 cm⁻¹, broad

absorptions for O-H and N-H stretching in the 3000-3500 cm⁻¹ region, and characteristic

peaks for C=O (keto tautomer) or C=S (thione tautomer) in the 1600-1700 cm⁻¹ and 1100-

1250 cm⁻¹ regions, respectively.[12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a solvent like DMSO-d₆, one would expect to see exchangeable protons for

the -OH, -NH, and -SH groups, typically as broad singlets. A distinct singlet for the C6-H

proton on the pyrimidine ring would also be present.

¹³C NMR: The spectrum would show distinct signals for the five carbon atoms, including

the nitrile carbon (around 115-120 ppm), the carbons of the pyrimidine ring, and the C=S

or C=O carbons, which are highly sensitive to the tautomeric form present in the solution.

[13]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to

confirm the molecular weight, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to

the calculated molecular weight of 153.17.

X-ray Crystallography
While spectroscopic methods provide essential information, single-crystal X-ray diffraction

provides the definitive solid-state structure.[14][15] This technique is uniquely capable of

elucidating the precise bond lengths, bond angles, and, most importantly, the dominant

tautomeric form in the crystalline state. It also reveals the intermolecular interactions, such as

hydrogen bonding networks, that stabilize the crystal lattice.

Experimental Workflow: Single Crystal Growth and Analysis

Crystal Growth: High-purity compound is dissolved in a suitable solvent (e.g., DMF, DMSO)

to near saturation. The solution is left for slow evaporation at room temperature, or a

solvent/anti-solvent diffusion method is employed (e.g., layering a solution in DMF with water

or ethanol). The goal is to allow single, defect-free crystals to form over days or weeks.

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low

temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a

monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction pattern is used to solve the

crystal structure, yielding a model of the electron density. This model is then refined to

determine the precise atomic positions.
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Caption: Standard workflow for X-ray crystallographic analysis.

Thermal Stability Analysis
The thermal stability of a compound is a critical parameter for pharmaceutical development,

influencing storage, formulation, and processing.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature. For 2-Mercapto-4-hydroxy-5-cyanopyrimidine, a TGA

thermogram would likely show stability up to a high temperature (>250-300 °C), followed by

a sharp weight loss corresponding to decomposition.[16][17]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample

as it is heated or cooled. A DSC scan can reveal phase transitions, melting points, and

decomposition events. For this compound, one would expect to see a strong endothermic or

exothermic peak associated with its decomposition, corroborating the TGA data.

Significance and Potential Applications
The structural motifs within 2-Mercapto-4-hydroxy-5-cyanopyrimidine suggest several

avenues for its application in drug discovery and materials science.

Medicinal Chemistry Scaffold: The pyrimidine core is a "privileged scaffold" found in

numerous approved drugs, including anticancer and antiviral agents. The functional groups

on this molecule serve as versatile handles for further chemical modification to generate

libraries of new compounds for biological screening.[18]

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands to coordinate with

metal ions, forming metal complexes.[19] Such complexes are being investigated for various

applications, including as potential anticancer agents where the metal center can introduce

novel mechanisms of action.[20]

Enzyme Inhibition: The cyano and mercapto groups are functionalities known to interact with

active sites of various enzymes, particularly cysteine proteases, making this scaffold a

promising starting point for designing enzyme inhibitors.[14]
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The measured physicochemical properties, such as pKa and solubility, are vital for this

progression. They directly impact the absorption, distribution, metabolism, and excretion

(ADME) profile of any potential drug candidate derived from this core structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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